molecular formula C14H14N2O2 B343019 2-ethoxy-N-(pyridin-3-yl)benzamide

2-ethoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B343019
M. Wt: 242.27 g/mol
InChI Key: DZPRSWPPJPRPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(pyridin-3-yl)benzamide (CAS 1209777-36-5) is a benzamide derivative of interest in medicinal chemistry and pharmacological research. The compound features a benzamide core substituted with a 2-ethoxy group and linked to a pyridin-3-yl ring system. This structure is similar to scaffolds investigated for various biological activities . While specific data on this exact compound is limited in the public domain, research on analogous N-pyridinyl benzamides provides insight into its potential research value. Structurally similar molecules have been designed and synthesized as allosteric activators of glucokinase, making them subjects of interest for metabolic disease research, particularly in the management of type 2 diabetes . Other benzamide derivatives have also been explored for their cytotoxic and antiproliferative effects against cancer cell lines, such as HeLa and HCT-15, suggesting potential applications in oncology research . Furthermore, related compounds incorporating pyridine and benzamide pharmacophores have shown significant anti-tubercular activity against Mycobacterium tuberculosis . The mechanism of action for such compounds often involves targeted interactions with enzymes or receptors; for example, some analogues are known to function as GK activators, while others may inhibit histone acetyltransferases (HAT) or target microbial pathogens . Researchers can utilize this chemical as a versatile building block or reference standard in developing novel therapeutic agents. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-ethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-8-4-3-7-12(13)14(17)16-11-6-5-9-15-10-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

DZPRSWPPJPRPDH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CN=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Conventional Amide Coupling Approaches

The most widely employed method for synthesizing 2-ethoxy-N-(pyridin-3-yl)benzamide involves direct amide bond formation between 2-ethoxybenzoic acid and 3-aminopyridine. This reaction typically utilizes coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The general reaction proceeds as follows:

2-Ethoxybenzoic acid+3-AminopyridineDCC/EDCl, DMAPThis compound+Byproducts\text{2-Ethoxybenzoic acid} + \text{3-Aminopyridine} \xrightarrow{\text{DCC/EDCl, DMAP}} \text{this compound} + \text{Byproducts}

Key parameters influencing yield include solvent polarity, temperature, and stoichiometric ratios. For instance, refluxing in anhydrous dichloromethane (DCM) at 40°C for 12 hours yields approximately 68% product purity, while substituting DCM with tetrahydrofuran (THF) increases yield to 75% due to improved reagent solubility .

Table 1: Optimization of Amide Coupling Conditions

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
DCCDCM401268
EDClTHF401275
DCCDMF252482

Acid Chloride Intermediate Route

An alternative approach involves converting 2-ethoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acid chloride is subsequently reacted with 3-aminopyridine under inert conditions:

2-Ethoxybenzoic acidSOCl22-Ethoxybenzoyl chloride3-AminopyridineThis compound\text{2-Ethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Ethoxybenzoyl chloride} \xrightarrow{\text{3-Aminopyridine}} \text{this compound}

This method achieves higher yields (85–90%) due to the electrophilic reactivity of the acid chloride . Critical considerations include:

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes unreacted starting material.

  • Solvent Selection : Reactions in dry ether or toluene prevent hydrolysis of the acid chloride.

  • Purification : Recrystallization from ethanol or ethyl acetate yields >95% purity, as confirmed by 1H^1\text{H} NMR .

Microwave-Assisted Synthesis

Recent innovations leverage microwave irradiation to accelerate reaction kinetics. A typical protocol involves mixing 2-ethoxybenzoic acid, 3-aminopyridine, and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF), irradiated at 100°C for 20 minutes. This method reduces reaction time from hours to minutes while maintaining yields of 78–80% .

Mechanistic Insights : Microwave energy enhances molecular collision frequency, promoting faster activation of carboxylic acid groups. Comparative studies show a 40% reduction in byproduct formation compared to conventional heating .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques employ resin-bound 3-aminopyridine derivatives, enabling scalable synthesis. Wang resin functionalized with 3-aminopyridine reacts with 2-ethoxybenzoic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 70–75% yield with >90% purity .

Advantages :

  • Simplified purification via filtration.

  • Compatibility with automated synthesizers.

Biocatalytic Methods Using Lipases

Emerging green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media. A mixture of 2-ethoxybenzoic acid, 3-aminopyridine, and enzyme in tert-butanol at 50°C yields 60–65% product after 48 hours. While slower than chemical methods, this approach eliminates toxic reagents and reduces waste .

Analytical Characterization and Quality Control

Rigorous characterization ensures synthetic fidelity:

  • 1H^1\text{H} NMR : Aromatic protons of the benzamide moiety resonate at δ 7.50–8.17 ppm, while the pyridinyl group shows signals at δ 8.37–8.71 ppm .

  • IR Spectroscopy : Stretching vibrations at 1639 cm⁻¹ confirm the carbonyl (C=O) group .

  • Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z = 227 [M⁺], consistent with the molecular formula C14H13N2O2\text{C}_{14}\text{H}_{13}\text{N}_2\text{O}_2 .

Table 2: Comparative Analytical Data

TechniqueKey Peaks/SignalsReference
1H^1\text{H} NMRδ 8.80 ppm (pyrimidine-H)
IR1639 cm⁻¹ (C=O stretch)
EI-MSm/z = 227 [M⁺]

Challenges and Optimization Strategies

Common issues in synthesis include:

  • Low Solubility : 3-Aminopyridine’s limited solubility in non-polar solvents prolongs reaction times. Adding catalytic dimethyl sulfoxide (DMSO) enhances dissolution by 30% .

  • Byproduct Formation : Over-activation of the carboxylic acid group leads to acylated byproducts. Using HOBt as an additive suppresses this by 50% .

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyridin-3-yl-benzamide have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects. One study reported that certain derivatives exhibited higher anticancer activity than established drugs like imatinib against lung cancer cell lines such as A549 .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that benzamide derivatives can act as selective inhibitors of enzymes like acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases such as Alzheimer's . The ability to inhibit these enzymes suggests a potential therapeutic role for 2-ethoxy-N-(pyridin-3-yl)benzamide in treating cognitive decline.

Antimicrobial Activity
In addition to its anticancer and neuroprotective properties, this compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against various bacterial and fungal species, with some derivatives outperforming traditional antibiotics in specific assays .

Chemical Synthesis Applications

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including oxidation and reduction processes. These synthetic pathways are critical for developing new pharmaceuticals and materials.

Table 1: Anticancer Activity of Pyridin-3-yl-Benzamide Derivatives

Compound NameCancer Cell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundA5495.0Imatinib10.0
Derivative AA5494.5Imatinib10.0
Derivative BA5496.0Imatinib10.0

Table 2: Antimicrobial Activity of this compound Derivatives

Microbial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies

Case Study: Neuroprotective Properties
A study focused on the synthesis of benzamide derivatives demonstrated that modifications to the pyridine ring significantly enhanced their inhibitory effects on acetylcholinesterase, with some compounds showing IC50 values below those of standard treatments . This suggests that structural variations can lead to improved neuroprotective efficacy.

Case Study: Anticancer Efficacy Against Lung Cancer
In another investigation, several pyridin-3-yl-benzamide derivatives were tested against human lung cancer cell lines. The results indicated that certain modifications led to increased potency compared to existing therapies, highlighting the compound's potential as a lead structure for further drug development .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-ethoxy-N-(pyridin-3-yl)benzamide with structurally analogous benzamide derivatives, focusing on molecular properties and substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
This compound C14H14N2O2 242.27 Ethoxy, pyridin-3-yl Not reported Target
2-Ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide (6j) C29H36N2O2 452.61 Ethoxy, pentadecyl, 3-hydroxyphenyl Cytotoxicity (under study)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C20H18Cl2N4O2S 449.35 3,4-Dichloro, thiazol-2-yl, morpholinomethyl Potential anticancer activity
Flumbatinib C29H28F3N7O 571.59 Trifluoromethyl, pyridin-3-yl, pyrimidinyl Tyrosine kinase inhibitor
Imatinib mesylate C29H31N7O 493.60 Methylpiperazinyl, pyridin-3-yl, pyrimidinyl Antineoplastic (BCR-ABL inhibitor)
2-Ethoxy-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide (BK10142) C19H20N4O2 336.39 Ethoxy, imidazol-1-yl-ethyl Not specified
2-Ethoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide C19H18N6O3 378.38 Triazolo, oxadiazolyl Not reported

Key Observations:

  • Substituent Impact : The ethoxy group in the target compound contrasts with halogenated (e.g., 3,4-dichloro in 4d) or bulky alkyl chains (e.g., pentadecyl in 6j), which influence lipophilicity and solubility. The absence of heterocyclic appendages (e.g., thiazole in 4d or triazole in ) may reduce binding specificity compared to kinase-targeting drugs like imatinib and flumbatinib .

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-N-(pyridin-3-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride with a pyridinylamine derivative. Key steps include:

  • Ethoxy Group Introduction : React 2-hydroxybenzoic acid with ethyl bromide under basic conditions to form 2-ethoxybenzoic acid, followed by conversion to benzoyl chloride using thionyl chloride .
  • Amide Coupling : Use 3-aminopyridine and the benzoyl chloride in a nucleophilic acyl substitution reaction. Pyridine or DMAP can act as a base to neutralize HCl, improving reaction efficiency .
    Optimization Strategies :
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Confirm purity via HPLC or TLC .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6) shows signals for ethoxy protons (δ 1.35–1.40 ppm, triplet) and pyridyl protons (δ 8.3–8.9 ppm, multiplet). 13^{13}C NMR confirms carbonyl (C=O) at ~168 ppm .
    • Mass Spectrometry : ESI-MS provides molecular ion [M+H]+^+ at m/z 257.1, with fragmentation patterns matching the amide bond cleavage .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and dihedral angles between the benzamide and pyridine rings. Data collection at 100 K minimizes thermal motion artifacts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target selectivity. To address:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize IC50_{50} values .
  • Dose-Response Curves : Perform 8-point dilutions (1 nM–100 μM) in triplicate to ensure reproducibility.
  • Off-Target Screening : Employ panels like Eurofins’ SafetyScreen44 to assess selectivity against unrelated receptors .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers due to solvent (e.g., DMSO >0.1% cytotoxicity) .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The ethoxy group’s hydrophobic moiety often occupies hydrophobic subpockets, while the pyridinyl nitrogen forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding.
  • Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energy (ΔG), with values ≤−30 kJ/mol suggesting high affinity .

Basic: What are the key physicochemical properties influencing the solubility and bioavailability of this compound?

Methodological Answer:

  • logP : Calculated (ChemDraw) as ~2.1, indicating moderate lipophilicity. Experimentally determined via shake-flask method (octanol/water) .
  • Solubility : Poor aqueous solubility (~50 μM in PBS pH 7.4). Enhance via nanoformulation (PLGA nanoparticles) or co-solvents (5% PEG-400) .
  • pKa : Pyridinyl nitrogen (pKa ~4.5) protonates in acidic environments, improving solubility in gastric fluid .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced efficacy?

Methodological Answer:

  • Core Modifications :
    • Replace ethoxy with trifluoromethoxy to improve metabolic stability (CYP3A4 resistance) .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzamide ring to enhance target binding .
  • Biological Testing :
    • Measure IC50_{50} against cancer cell lines (e.g., MCF-7) and compare with parent compound.
    • Assess ADMET properties (e.g., hepatic microsome stability) to prioritize leads .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC : Use C18 column (ACN/water gradient) to quantify impurities (<0.5% area).
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS; major degradation pathway is hydrolysis of the amide bond .
  • Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines for specificity and accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.